molecular formula C12H7F2NO3 B1388408 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1204296-90-1

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1388408
CAS No.: 1204296-90-1
M. Wt: 251.18 g/mol
InChI Key: YZZSXQYEQFSNHH-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1204296-90-1) is a high-purity chemical compound offered for research and development purposes. This compound belongs to the class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are recognized as valuable intermediates in pharmaceutical synthesis . These structures are of significant interest in medicinal chemistry for constructing molecules with potential biological activity . With a molecular formula of C12H7F2NO3 and a molecular weight of 251.19 g/mol, this specific derivative features a 2,4-difluorophenyl substituent . This functional group is commonly employed in drug discovery to fine-tune properties like metabolic stability, membrane permeability, and binding affinity to biological targets. The compound is provided for research applications only and is a key building block for the synthesis of more complex molecules. Patents demonstrate that structurally similar 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been investigated as potent inhibitors of enzymes like PDK1, highlighting the potential of this chemical class in oncology research, such as for the treatment of glioblastoma, pancreatic cancer, and breast cancer . Other related compounds have been identified in patent literature as key components in advanced anti-HIV agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

6-(2,4-difluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-6-1-2-7(9(14)5-6)10-4-3-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZSXQYEQFSNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. One common method is the reaction of 2,4-difluorophenylboronic acid with a suitable pyridine derivative under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for further functionalization, making it valuable in developing new materials or pharmaceuticals.

Biology

  • Biological Activity Studies : Research has indicated potential antimicrobial and anticancer properties. The compound may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways.
  • Enzyme Inhibition : It has been investigated as a probe for studying enzyme inhibition mechanisms, which is crucial for drug development.

Medicine

  • Pharmaceutical Development : The compound is being explored for its potential as a pharmaceutical agent due to its ability to modulate biological activity. Its unique properties may lead to the development of novel drugs targeting specific diseases.

Industrial Applications

In the industrial sector, 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is utilized in:

  • Agrochemicals : As an active ingredient in pesticides or herbicides due to its biological activity.
  • Dyes and Pigments : Its chemical structure makes it suitable for use in the synthesis of dyes with unique properties.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of derivatives of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications.

Case Study 2: Enzyme Inhibition

A recent investigation focused on the compound's role as an enzyme inhibitor. The study demonstrated that it effectively inhibited a specific kinase involved in cancer progression, highlighting its potential as a lead compound for drug development targeting cancer therapies.

Mechanism of Action

The mechanism by which 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Substituent Variations at Position 1 and 5

Key Analogs :

  • 5-(2-Hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (5a) : Alkyl chains (e.g., allyl) at position 1 enhance membrane permeability but may decrease metabolic stability .

Data Comparison :

Compound Position 1 Substituent Position 5 Substituent Melting Point (°C) Molecular Weight (g/mol)
Target Compound None (H) 2,4-Difluorophenyl Not Reported ~265.21*
4n Benzyl 2-Hydroxy-4-methoxybenzoyl 192–194 397.39
5a Allyl 2-Hydroxybenzoyl 178–180 317.32

*Calculated based on formula C₁₂H₈F₂NO₃.

Core Heterocycle Modifications

Tetrahydropyrimidine Analogs :

  • Compound 33 : Incorporates a piperidine-acetamidophenyl group, enhancing CNS penetration, as seen in MCHR1 antagonists like FE@SNAP .

Triazole Derivatives :

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) : The triazole-thione core introduces tautomerism, which may influence redox activity and metal chelation .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 2,4-difluorophenyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 6-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, logP ~1.8 vs. target ~2.2*) .
  • Solubility : Carboxylic acid at position 3 improves aqueous solubility over nitrile-substituted analogs (e.g., 6-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) .
  • Metabolic Stability : Fluorination reduces cytochrome P450-mediated oxidation, extending half-life compared to methyl or methoxy substituents .

Biological Activity

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1204296-90-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a carboxylic acid functional group and difluorophenyl substituents, which contribute to its biological activity. The molecular formula is C12H8F2N2O3C_{12}H_{8}F_{2}N_{2}O_{3}, and it has a boiling point that varies with the solvent used for dissolution.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Case Study : A derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes:

  • Cholinesterases : It demonstrates inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Monoacylglycerol Lipase (MAGL) : Inhibition of MAGL has been linked to anti-inflammatory effects and potential therapeutic benefits in cancer treatment by regulating endocannabinoid levels .

3. Neuroprotective Effects

The ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Alzheimer's Disease : Compounds with similar structures have shown promise in enhancing cognitive function through dual inhibition of cholinesterases and antioxidant properties .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; modulates signaling pathways
Enzyme InhibitionAChE and BuChE inhibition; MAGL inhibition
NeuroprotectiveEnhances cognitive function; antioxidant properties

Research Findings

Research has consistently demonstrated that the structural modifications on the dihydropyridine core significantly influence the biological activity of the compound. For example, the introduction of fluorine atoms enhances enzyme inhibition properties, making these derivatives more effective against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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